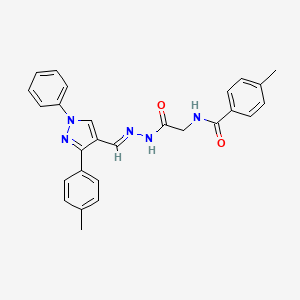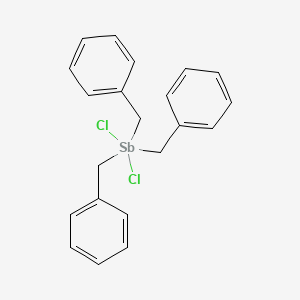
Dichlorotribenzylantimony
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorotribenzylantimony is a chemical compound of antimony, characterized by the presence of two chlorine atoms and three benzyl groups attached to the antimony atom. Antimony, with the chemical symbol Sb and atomic number 51, is a metallic element found in small amounts in the earth’s crust .
準備方法
The synthesis of dichlorotribenzylantimony typically involves the reaction of antimony trichloride with benzyl chloride in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality .
化学反応の分析
Dichlorotribenzylantimony undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state antimony compounds.
Substitution: The chlorine atoms in this compound can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Dichlorotribenzylantimony has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: This compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which dichlorotribenzylantimony exerts its effects involves its interaction with molecular targets and pathways. For instance, it may affect enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Dichlorotribenzylantimony can be compared with other similar compounds, such as:
Triphenylantimony dichloride: Similar in structure but with phenyl groups instead of benzyl groups.
Tribenzylantimony oxide: Contains oxygen instead of chlorine atoms.
Triphenylantimony oxide: Similar to tribenzylantimony oxide but with phenyl groups.
These compounds share some chemical properties with this compound but also have unique characteristics that make them suitable for different applications.
特性
CAS番号 |
19493-17-5 |
|---|---|
分子式 |
C21H21Cl2Sb |
分子量 |
466.1 g/mol |
IUPAC名 |
tribenzyl(dichloro)-λ5-stibane |
InChI |
InChI=1S/3C7H7.2ClH.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-6H,1H2;2*1H;/q;;;;;+2/p-2 |
InChIキー |
MLKSJZCMPBHFIL-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)C[Sb](CC2=CC=CC=C2)(CC3=CC=CC=C3)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



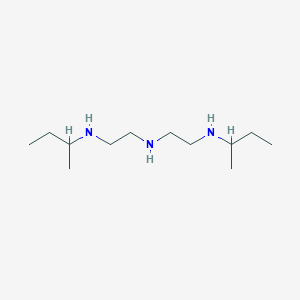
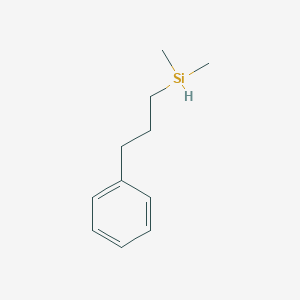
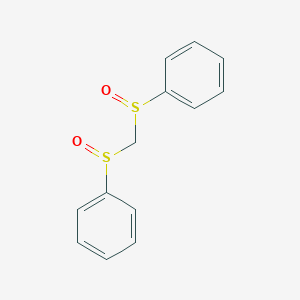

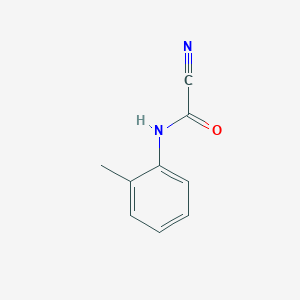

![Benzene, [(cyclohexylthio)methyl]-](/img/structure/B11955132.png)
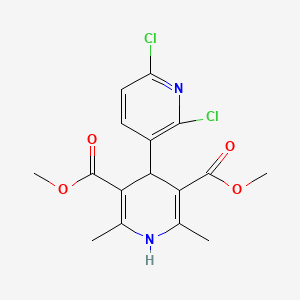
![2-{3-[(5-Nitro-pyridin-2-yl)-hydrazonomethyl]-indol-1-ylmethyl}-benzonitrile](/img/structure/B11955141.png)

